N-Cyclohexyl 3-bromobenzenesulfonamide
Description
Historical Context and Significance of Sulfonamide Compounds in Research
The journey of sulfonamide compounds began in the early 20th century with the discovery of their antibacterial properties. openaccesspub.org In the 1930s, Gerhard Domagk's groundbreaking work with Prontosil, a sulfonamide-containing dye, revealed its effectiveness against streptococcal infections, earning him the Nobel Prize. openaccesspub.orgwikipedia.org This discovery unveiled that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide (B372717). openaccesspub.org This pivotal moment ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which dramatically reduced mortality from various infectious diseases before the widespread availability of penicillin. wikipedia.orgresearchgate.net
The initial success spurred the synthesis of thousands of sulfonamide derivatives, leading to drugs with improved efficacy and a wider spectrum of activity. wikipedia.orgresearchgate.net Research expanded beyond antibacterial applications, revealing that modifications to the sulfonamide structure could elicit a wide range of biological responses. openaccesspub.org This led to the development of non-antibacterial sulfonamides, including diuretics, hypoglycemic agents, and anticonvulsants, solidifying the sulfonamide scaffold as a "magic group" in drug discovery. researchgate.netnovapublishers.com
Overview of Benzenesulfonamide (B165840) Scaffolds in Medicinal Chemistry
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. researchgate.netnovapublishers.com The aromatic ring and the sulfonamide group provide a rigid framework that can be readily functionalized to optimize binding to various biological targets. nih.gov
Benzenesulfonamide derivatives have been successfully developed as:
Antimicrobial agents: By mimicking p-aminobenzoic acid (PABA), they inhibit bacterial folic acid synthesis. nih.gov
Carbonic anhydrase inhibitors: This activity is crucial for their use as diuretics and for treating glaucoma. nih.gov
Anticancer agents: Certain derivatives show potent activity against various cancer cell lines, often by inhibiting carbonic anhydrase IX, which is overexpressed in many tumors. rsc.org
Anti-inflammatory drugs: A notable example is celecoxib, a selective COX-2 inhibitor. openaccesspub.org
Antiviral agents: Researchers have designed benzenesulfonamide-containing compounds as inhibitors of viral proteins, such as HIV-1 capsid protein. nih.gov
Antidiabetic agents: The sulfonylureas, a major class of oral hypoglycemic drugs, are derived from the sulfonamide structure. openaccesspub.org
The ability to modify the substituents on both the benzene (B151609) ring and the sulfonamide nitrogen allows for fine-tuning of a compound's electronic and lipophilic properties, which in turn influences its biological activity and pharmacokinetic profile. nih.gov
Classification and Structural Characteristics of Sulfonamide Derivatives
Sulfonamide derivatives can be classified based on several criteria, including their chemical structure, therapeutic application, and pharmacokinetic properties. pharmacy180.com
From a structural standpoint, a primary classification distinguishes between:
N¹-substituted sulfonamides: The majority of clinically used sulfonamides fall into this category, where a substituent is attached to the sulfonamide nitrogen. This substitution significantly influences the compound's properties.
N⁴-substituted sulfonamides (prodrugs): In these compounds, like Prontosil, the amino group on the benzene ring is modified. They are inactive until metabolized to the free amine. pharmacy180.com
Both N¹ and N⁴ substituted sulfonamides: These are often designed for specific purposes, such as targeting the gastrointestinal tract. pharmacy180.com
Structurally, the sulfonamide group is a rigid, tetrahedral moiety. wikipedia.org This rigidity makes sulfonamides typically crystalline. wikipedia.org The general structure of a sulfonamide is R-SO₂NR'R'', where R is an organic group (like the 3-bromophenyl group in our focus compound) and R' and R'' can be hydrogen or other organic substituents (like the cyclohexyl group). wikipedia.org
Based on their absorption and excretion characteristics, systemic sulfonamides can be categorized as short-, intermediate-, or long-acting. pharmacy180.com There are also poorly absorbed sulfonamides for intestinal infections and topically applied sulfonamides for localized treatments. pharmacy180.com
| Classification Basis | Categories | Examples |
|---|---|---|
| Chemical Structure | N¹-substituted | Sulfadiazine, Sulfamethoxazole |
| N⁴-substituted (Prodrugs) | Prontosil | |
| Both N¹ and N⁴ substituted | Succinylsulfathiazole, Phthalylsulfathiazole | |
| Site of Action/Absorption | Rapidly absorbed (Systemic) | Sulfisoxazole, Sulfadiazine |
| Poorly absorbed (Intestinal) | Sulfasalazine, Sulfaguanidine | |
| Topical | Sulfacetamide, Mafenide | |
| Duration of Action | Short-acting (<10h) | Sulfisoxazole |
| Intermediate-acting (10-24h) | Sulfamethoxazole | |
| Long-acting (>24h) | Sulfadoxine |
The N-Cyclohexyl 3-bromobenzenesulfonamide (B181283) Moiety: A Focus on Research Relevance
N-Cyclohexyl 3-bromobenzenesulfonamide is a specific derivative within the vast family of benzenesulfonamides. Its structure is defined by a cyclohexyl group attached to the sulfonamide nitrogen and a bromine atom at the meta-position (position 3) of the benzene ring. This particular arrangement of substituents makes it a compound of interest in chemical synthesis and potentially in the development of new biologically active molecules.
While not a widely known end-product drug itself, its significance lies in its role as a chemical intermediate or a building block. The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. The cyclohexyl group, a bulky and lipophilic moiety, can influence the compound's solubility and how it fits into the active site of a biological target. nih.gov
Research involving similar N-cyclohexyl sulfonamide structures has pointed to their potential as precursors for biologically active compounds. nih.gov For instance, N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) is a crucial accelerator in the rubber vulcanization process, highlighting the industrial utility of related structures. atamanchemicals.com The meta-substitution pattern on the benzenesulfonamide scaffold has been identified as a potent framework for developing inhibitors of certain enzymes, such as metallo-β-lactamases. nih.gov Therefore, this compound serves as a valuable scaffold for synthetic and medicinal chemistry research, offering a platform for creating novel compounds with potentially tailored properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆BrNO₂S |
| CAS Number | 871269-10-2 alchempharmtech.com |
| Molecular Weight | 322.23 g/mol |
| Appearance | Solid (Typical for sulfonamides) wikipedia.org |
| Key Structural Features | Benzenesulfonamide core, meta-bromo substituent, N-cyclohexyl group |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUYYAINRSPCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428435 | |
| Record name | N-CYCLOHEXYL 3-BROMOBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871269-10-2 | |
| Record name | 3-Bromo-N-cyclohexylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-CYCLOHEXYL 3-BROMOBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyclohexyl 3 Bromobenzenesulfonamide and Its Analogues
Classic Approaches to Sulfonamide Synthesis
The traditional and most established methods for creating sulfonamides form the bedrock of synthetic strategies in this area. These techniques are widely taught and practiced due to their reliability and broad applicability.
Synthesis from Thiol and Disulfide Precursors
While the reaction of sulfonyl chlorides with amines is traditional, methods that begin with more fundamental sulfur-containing compounds like thiols and disulfides offer alternative and often greener synthetic pathways. These one-pot procedures avoid the need to isolate the often unstable sulfonyl chloride intermediates. organic-chemistry.org
A modern and efficient one-pot method for synthesizing sulfonamides involves the direct conversion of thiols or disulfides using a hydrogen peroxide-zirconium tetrachloride (H₂O₂-ZrCl₄) reagent system. colab.ws This protocol is lauded for its excellent yields, extremely fast reaction times at room temperature, and the use of environmentally safer and economical reagents. colab.ws
In this process, the thiol is first subjected to oxidative chlorination with the H₂O₂-ZrCl₄ system to generate the corresponding sulfonyl chloride in situ. colab.ws Without isolation, an amine is then added to the reaction mixture, which readily reacts with the newly formed sulfonyl chloride to produce the desired sulfonamide. colab.ws The mechanism is believed to involve the nucleophilic attack of H₂O₂ on ZrCl₄, creating a highly electrophilic intermediate that facilitates the oxidation. organic-chemistry.org This method has been successfully applied to a range of thiols and amines, demonstrating its broad scope and utility. colab.ws
The table below presents examples of sulfonamides synthesized from various thiols and amines using this one-pot procedure, highlighting the excellent yields achieved.
| Thiol | Amine | Yield (%) |
| Thiophenol | Cyclohexylamine | 95 |
| Thiophenol | Benzylamine | 96 |
| 4-Methylthiophenol | Cyclohexylamine | 96 |
| 4-Chlorothiophenol | Piperidine (B6355638) | 95 |
| 1-Butanethiol | Benzylamine | 92 |
| Data sourced from Bahrami, K. et al. (2010). colab.ws |
Conversion of Disulfides to Sulfonamides
A direct and efficient route to sulfonamides involves the oxidative conversion of disulfides. One notable method employs a hydrogen peroxide-zirconium(IV) chloride (H₂O₂–ZrCl₄) reagent system. colab.wssci-hub.se This approach is lauded for its mild reaction conditions, proceeding at room temperature, and its environmentally benign nature. colab.wssci-hub.se The process involves the reaction of a symmetric disulfide with an amine in the presence of the H₂O₂–ZrCl₄ system in acetonitrile. sci-hub.se
The optimized conditions for converting disulfides to sulfonamides typically involve a 1:2:2 molar ratio of disulfide to 30% H₂O₂ and amine, with 1 mmol of ZrCl₄. sci-hub.se The reaction's versatility has been demonstrated through the synthesis of a variety of sulfonamides with differing electronic and steric properties, consistently yielding products in excellent yields and high purity. sci-hub.se The mechanism is believed to proceed through the intermediacy of disulfides in the oxidative chlorination of thiols, which are then converted to the final sulfonamide product. sci-hub.se
Table 1: Synthesis of Sulfonamides from Disulfides using H₂O₂/ZrCl₄ Data sourced from Bahrami et al. (2010). sci-hub.se
| Disulfide Substrate | Amine Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| Diphenyl disulfide | Aniline (B41778) | 5 | 95 |
| Diphenyl disulfide | 4-Methylaniline | 2 | 98 |
| Bis(4-chlorophenyl) disulfide | Cyclohexylamine | 10 | 94 |
| Bis(4-chlorophenyl) disulfide | Aniline | 15 | 92 |
| Dibenzyl disulfide | 4-Methylaniline | 10 | 96 |
Synthesis from Sulfonic Acids and Isocyanides
The direct synthesis of sulfonamides from sulfonic acids and isocyanides is not a widely documented transformation. However, related multi-component reactions involving these functionalities have been developed for the synthesis of related structures. For instance, a cobalt-catalyzed, oxidant-free reaction of carboxylic acids, sulfonyl azides, and an isocyanide (tert-butyl isocyanide) has been shown to effectively produce N-sulfonylcarboxamides. organic-chemistry.orgnih.gov This protocol is noted for its broad substrate scope and efficiency at low temperatures. organic-chemistry.org
While not a direct route from sulfonic acids, this method highlights the reactivity of isocyanides in forming related structures. The more conventional and direct approach for converting sulfonic acids to sulfonamides involves their activation and subsequent reaction with amines. organic-chemistry.orgnih.gov Methods for this transformation include microwave-assisted synthesis directly from sulfonic acids or their sodium salts with amines, which offers good functional group tolerance and high yields. organic-chemistry.org Another approach utilizes triphenylphosphine (B44618) ditriflate as a coupling reagent to directly link sulfonic acid salts with amines. nih.gov
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. The synthesis of sulfonamides, including N-Cyclohexyl 3-bromobenzenesulfonamide (B181283), has significantly benefited from these advancements.
Palladium-Catalyzed Reactions in Sulfonamide Synthesis
Palladium catalysis offers a powerful tool for the formation of sulfonamides under mild conditions with significant functional group tolerance. nih.govacs.org A primary challenge in traditional sulfonamide synthesis is not the final amination step, but the preparation of the requisite sulfonyl chloride precursors. nih.gov Palladium-catalyzed methods have been developed to address this by enabling the convergent synthesis of sulfonamide analogues. nih.govacs.org One such strategy involves the palladium-catalyzed addition of aryl halides to N-sulfinylamines to produce sulfinamides, which can be subsequently oxidized to the desired sulfonamides. nih.govacs.org This modular approach is valued for its use of commercial catalyst components and its applicability to gram-scale synthesis. nih.gov
Suzuki Coupling for Aryl Sulfonamide Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation. libretexts.org Its principles have been adapted for the synthesis of aryl sulfonamides. A key methodology involves a palladium-catalyzed Suzuki-Miyaura type cross-coupling to generate arylsulfonyl chlorides from arylboronic acids. nih.govacs.org In this process, an arylboronic acid is coupled with a suitable SO₂ source, such as phenyl chlorosulfate, which acts as a [SO₂Cl]⁺ synthon. nih.gov The resulting arylsulfonyl chloride can then be derivatized in situ with an amine (like cyclohexylamine) to furnish the final sulfonamide product. nih.govacs.org
This transformation is inherently regioselective and allows access to substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. nih.gov The palladium catalyst promotes C-S bond formation, a contrast to its more typical role in catalyzing the desulfonylation of arylsulfonyl chlorides. nih.govacs.org This method has been successfully applied to a range of arylboronic acids and amines, demonstrating its broad utility. nih.gov
Table 2: Palladium-Catalyzed Synthesis of Sulfonamides from Arylboronic Acids Data sourced from DeBergh et al. (2013). nih.govacs.org
| Arylboronic Acid | Amine | Product Yield (%) |
|---|---|---|
| 4-Tolylboronic acid | Piperidine | 85 |
| 4-Methoxyphenylboronic acid | 1-Methylpiperazine | 71 |
| 3-Tolylboronic acid | Propargylamine | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | Aniline | 81 |
| 3-Iodophenylboronic acid | Morpholine | 79 |
C-H Activation/Functionalization Approaches
Direct C-H activation and functionalization represent a highly atom-economical approach to molecular synthesis. In the context of sulfonamides, palladium-catalyzed C-H sulfonylation has emerged as a valuable strategy. scilit.comresearchgate.net These methods bypass the need for pre-functionalized substrates, offering a greener and more efficient pathway. researchgate.net
One innovative two-step sequence involves the site-selective thianthrenation of an arene, followed by a palladium-catalyzed sulfination. This C-S bond-forming reaction uses an inexpensive industrial reagent as a sulfur dioxide source to generate an aryl sulfinate precursor. This intermediate can then be readily converted to the corresponding sulfonamide via oxidative amination. nih.gov This approach provides excellent site-selectivity, which is often a challenge in traditional electrophilic substitution reactions. nih.gov
Rhodium-Catalyzed C-H Alkynylation/Cyclization
Rhodium catalysis has enabled the novel ortho-mono-alkynylation of aryl sulfonamides through C-H bond activation. rsc.orgrsc.org In this transformation, N-acylated aryl sulfonamides are used as substrates, where the acylsulfonamide group acts as a directing group to guide the catalyst to the ortho C-H bond. rsc.org The reaction of these sulfonamides with bromoalkynes in the presence of a rhodium complex, such as [Cp*RhCl₂]₂, leads to the formation of ortho-(1-alkynyl) benzenesulfonamides. rsc.orgrsc.org
Interestingly, the nature of the alkyne substituent can dictate the final product. While bulky silyl (B83357) groups like triisopropylsilyl (TIPS) on the bromoalkyne favor the formation of the simple ortho-alkynylated product, less sterically hindered silyl groups (e.g., TES or TMS) can facilitate a subsequent intramolecular cyclization cascade. rsc.orgrsc.org This cascade reaction affords six-membered benzosultams, which are important cyclic sulfonamide analogues. rsc.orgrsc.org The protocol exhibits high functional group tolerance and provides good to high yields under an air atmosphere. rsc.org Mechanistic studies suggest the reaction proceeds via a turnover-limiting C-H activation step. rsc.org
Visible Light Photocatalysis in Benzosultam Synthesis
Visible light photoredox catalysis has become a powerful tool for building complex molecules by generating highly reactive radical intermediates under mild conditions. nih.gov This strategy has been successfully applied to the synthesis of benzosultams.
One notable method involves the reaction of 2-ethynylbenzenesulfonamides with Togni's reagent, which proceeds efficiently under visible-light irradiation with an Iridium-based photocatalyst like Ir(ppy)₃. nih.govresearchgate.net Other common photocatalysts such as Ru(bpy)₃(PF₆)₂ and eosin (B541160) Y were found to be ineffective for this particular transformation. nih.govresearchgate.net This reaction accommodates a variety of substrates, including those with either electron-donating or electron-withdrawing groups on the aromatic ring, consistently producing the desired benzosultam products in good yields. nih.govresearchgate.net
Another innovative approach utilizes a visible light-induced N-radical cascade reaction. rsc.org This external oxidant-free method employs β,γ-unsaturated hydrazones to undergo a 5-exo cyclization, followed by addition and aromatization, to furnish dihydropyrazole-fused benzosultams. rsc.org Furthermore, a novel strategy for creating biaryl sultams involves the visible-light-promoted denitrogenative cyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides at room temperature, which can be performed as a one-pot procedure. rsc.org
Table 1: Examples of Visible Light Photocatalytic Synthesis of Benzosultam Scaffolds
| Starting Material | Catalyst/Reagent | Product Type | Reference |
| 2-Ethynylbenzenesulfonamides | Ir(ppy)₃ / Togni's Reagent | Benzosultams | nih.govresearchgate.net |
| β,γ-Unsaturated Hydrazones | Visible Light Photocatalyst | Dihydropyrazole-fused Benzosultams | rsc.org |
| 1,2,3,4-Benzothiatriazine-1,1-dioxides | Visible Light Photocatalyst | Biaryl Sultams | rsc.org |
One-Pot Multicomponent Reactions for Benzosultam Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and simplifying procedures. nih.govrsc.orgrsc.org This approach has been effectively used to construct benzosultam scaffolds.
A key example is the one-pot Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides with terminal alkynes. organic-chemistry.org This method provides regioselective access to a variety of substituted benzosultams in excellent yields. organic-chemistry.org The synergistic action of palladium and copper catalysts is often crucial for the success of such transformations. For instance, the combination of Pd(PPh₃)₂Cl₂ and CuI has been used to construct indole-fused seven-membered benzosultams from o-iodoanilines. nih.gov These MCRs are valued for their operational simplicity, high atom economy, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org
Derivatization and Structural Modifications of the N-Cyclohexyl 3-bromobenzenesulfonamide Core
Modifying the core structure of this compound is crucial for exploring its chemical space and developing analogues with tailored properties. These modifications can be systematically introduced at three main regions: the halogenated benzene (B151609) ring, the N-substituted cyclohexyl group, and the sulfonamide linkage itself.
Introduction of Different Halogen Atoms and their Positional Isomers
The nature and position of the halogen atom on the benzenesulfonamide (B165840) ring are critical variables. The parent compound features a bromine atom at the 3-position. nih.govcalpaclab.com Synthetic routes have shown tolerance for this 3-bromo group, allowing for its incorporation into more complex structures. researchgate.net
Furthermore, synthetic strategies allow for the introduction of other halogens and positional isomers. For example, a gold(I)-catalyzed cyclization of N-(2-alkynyl)-phenylsulfonyl azetidines can be intercepted with N-iodosuccinimide (NIS) to produce 4-iodobenzosultams. researchgate.net These iodinated derivatives are particularly valuable as they can readily participate in subsequent cross-coupling reactions, providing a pathway to highly functionalized benzosultams. researchgate.net The use of starting materials like 2-bromobenzenesulfonamides and o-iodoanilines in cyclization reactions further highlights the versatility in halogen placement to achieve different heterocyclic systems. nih.govorganic-chemistry.org
Modifications on the N-Substituted Cyclohexyl Moiety
Alterations to the N-substituent, known as the "tail approach" in medicinal chemistry, can significantly influence the compound's properties. nih.gov While the primary focus is on the N-cyclohexyl group, which typically adopts a stable chair conformation, other alkyl or aryl substituents can be introduced. nih.govnih.gov For example, the synthesis of 3-Bromo-N-cyclopentylbenzenesulfonamide demonstrates a simple modification from a six-membered to a five-membered cycloalkyl ring. bldpharm.com The IUPAC nomenclature system allows for clear naming of these analogues, such as N-alkylethanamine for secondary amines. ncert.nic.in Such N-substitutions can create steric hindrance that alters the orientation of the benzene ring, potentially modifying interactions with biological targets. nih.gov
Table 2: Examples of Modifications on the N-Substituted Moiety
| Original Moiety | Modified Moiety | Compound Name | Reference |
| Cyclohexyl | Cyclopentyl | 3-Bromo-N-cyclopentylbenzenesulfonamide | bldpharm.com |
| H (primary sulfonamide) | Various "tails" | N-Substituted Benzenesulfonamides | nih.gov |
Variations of the Benzenesulfonamide Part
The "ring approach" involves modifying the core aromatic scaffold that carries the sulfonamide group. nih.gov Instead of a simple 3-bromobenzene ring, alternative aromatic or heterocyclic systems can be used. A significant variation involves altering the benzenesulfonamide precursor to facilitate cyclization into a benzosultam. For example, the synthesis of benzosultams often begins with 2-ethynylbenzenesulfonamides, where an ethynyl (B1212043) group is strategically placed ortho to the sulfonamide to enable intramolecular cyclization. nih.govresearchgate.net This demonstrates how the benzenesulfonamide part can be pre-functionalized to serve as a reactive handle for constructing more complex fused ring systems.
Synthesis of Fused Benzosultams and other Heterocyclic Analogues
The this compound core can be elaborated into a wide array of fused heterocyclic systems. Benzosultams are versatile building blocks for creating these structurally diverse molecules. nih.gov
Various synthetic methods have been developed to access these fused analogues. Palladium-catalyzed C-H activation and annulation reactions are used to synthesize pyrrole-fused benzosultams. nih.gov Similarly, indole-fused seven-membered benzosultams have been prepared through synergistic palladium/copper catalysis. nih.gov Visible light photocatalysis has enabled the synthesis of dihydropyrazole-fused benzosultams. rsc.org Additionally, [3+2] cycloaddition reactions using in situ generated heteroaromatic N-ylides provide access to a variety of complex, fused polyheterocyclic compounds. mdpi.com These advanced synthetic strategies have significantly expanded the library of benzosultam-derived heterocyclic analogues. acs.orgnih.gov
Table 3: Examples of Fused Benzosultam Analogues
| Fused Ring System | Synthetic Method | Reference |
| Pyrrole | Palladium-catalyzed C-H activation/annulation | nih.gov |
| Indole (seven-membered) | Synergistic Pd/Cu catalysis | nih.gov |
| Dihydropyrazole | Visible light photocatalytic N-radical cascade | rsc.org |
| Polyheterocycles | [3+2] Cycloaddition of N-ylides | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Interactions
Impact of Bromine Position on Biological Activity
The location of the halogen substituent on the benzenesulfonamide (B165840) ring is a critical determinant of biological activity. The positioning—whether ortho, meta, or para—alters the electronic properties and spatial arrangement of the molecule, which in turn affects its binding affinity to target enzymes. Research into a series of benzenesulfonamide-based inhibitors of the metallo-β-lactamase (MβL) ImiS revealed that the substituent's position significantly impacts inhibitory potency. nih.gov
A comparative analysis demonstrated that compounds with substituents at the meta-position on the phenyl ring exhibited markedly improved inhibitory activity against ImiS compared to identical substituents at the ortho- or para-positions. nih.gov For instance, the meta-substituted series (2a–h) showed IC₅₀ values an order of magnitude lower (more potent) than their ortho-substituted (1a–j) and para-substituted (3e–f) counterparts. nih.gov This suggests that the meta-position provides an optimal orientation for the substituent to interact favorably within the enzyme's active site. nih.gov Similarly, in a different study on anti-influenza agents, aniline (B41778) analogues with 3-Cl (meta) and 3-CF₃ (meta) substitutions demonstrated significantly higher antiviral potencies. nih.gov While direct comparative data for the 2-bromo, 3-bromo, and 4-bromo isomers of N-cyclohexylbenzenesulfonamide is not detailed in the reviewed literature, these findings establish a strong principle that the meta-position for a halogen, as seen in N-Cyclohexyl-3-bromobenzenesulfonamide, can be crucial for achieving high pharmacological potency.
Table 1: Impact of Substituent Position on ImiS Inhibitory Activity Data sourced from a study on benzenesulfonamide derivatives. nih.gov
| Position | Representative Compounds | IC₅₀ Range (μM) | General Potency |
| meta | 2a-h | < 1 | High |
| ortho | 1a-j | 2.7 - 9.3 | Moderate to Low |
| para | 3e-f | 4.6 - 5.4 | Low |
Role of the Cyclohexyl Moiety in Ligand Binding
The N-cyclohexyl group is a non-aromatic, bulky, and lipophilic moiety that plays a significant role in ligand binding, primarily by engaging in hydrophobic interactions within the binding pockets of proteins. Its size and conformational flexibility allow it to fit into specific cavities that can accommodate its shape.
The importance of the cyclohexyl group has been demonstrated in studies of σ₂ receptor ligands. In the development of fluorescent probes based on the potent σ₂ ligand PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), an attempt to replace the cyclohexyl moiety with a piperidine (B6355638) ring resulted in a dramatic drop in binding affinity. nih.gov This highlights the favorable contribution of the cyclohexyl group's hydrophobicity and steric profile to the ligand-receptor interaction.
Furthermore, in a series of naltrexone-derived MOR (μ-opioid receptor) antagonists, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs were synthesized where the cyclohexyl ring forms a central part of the molecular scaffold. unica.it In silico studies of these compounds indicated that the stability of the ligand-receptor complex was highly dependent on the stereochemistry and orientation of the cyclohexyl ring and its substituents. unica.it This demonstrates that the cyclohexyl group is not merely a passive hydrophobic filler but an active contributor to the precise geometry required for effective binding.
Influence of Substituent Modifications on Pharmacological Potency and Selectivity
Modifying substituents on both the benzenesulfonamide ring and the N-alkyl group is a fundamental strategy in medicinal chemistry to fine-tune pharmacological potency and selectivity.
Studies on benzenesulfonamide-based PLK4 inhibitors showed that even small changes to substituents on the benzene (B151609) ring could lead to significant shifts in activity. rsc.org For example, introducing a methyl group at the para-position resulted in high potency, but increasing the size of the alkyl substituent led to a marked decrease in activity. rsc.org The introduction of groups capable of acting as hydrogen bond donors, such as an amino group at the para-position, resulted in the most potent compound in the series, demonstrating a greater than 3000-fold increase in inhibitory activity compared to the unsubstituted lead compound. rsc.org
Table 2: Influence of para-Substituents on PLK4 Inhibitory Activity Data shows IC₅₀ values for N-(1H-indazol-6-yl)benzenesulfonamide derivatives. rsc.org
| Compound | para-Substituent | PLK4 IC₅₀ (nM) |
| K01 | -H | 977.6 |
| K02 | -CH₃ | 12.4 |
| K17 | -NH₂ | 0.3 |
| K18 | -OH | 1.8 |
In another example, a series of benzenesulfonamide derivatives were optimized as anti-leishmanial agents. rsc.org The 5-position of the benzene ring was found to be highly tolerant to a wide variety of substituents, including nitriles, amides, and sulfones, all of which retained sub-micromolar potency. rsc.org However, the introduction of a carboxylic acid at this position was detrimental to the activity. rsc.org This illustrates that while some regions of a molecule are sensitive to minor changes, others can be modified to improve properties like solubility or metabolic stability without compromising potency. rsc.orgmdpi.com
Finally, research on anti-influenza hemagglutinin inhibitors revealed that adding small hydrophobic groups like fluorine or chlorine could increase inhibitory potency by 3- to 5-fold, whereas larger groups like methyl or methoxyl generally reduced activity. nih.gov This underscores the delicate balance between size, lipophilicity, and electronic effects that must be achieved to optimize ligand-protein interactions.
Thermodynamic and Driving Forces in Enantioseparation and Ligand Binding
For sulfonamide inhibitors, particularly those targeting metalloenzymes like carbonic anhydrase (CA), the binding process is often coupled to protonation and deprotonation events. nih.govresearchgate.net The observed thermodynamic parameters are a sum of the intrinsic binding of the correctly protonated forms of the inhibitor and protein, as well as the thermodynamics of these associated proton transfers. nih.gov By carefully conducting experiments at different pH values, researchers can dissect these contributions to determine the "intrinsic" thermodynamic parameters, which provide a clearer picture of the direct molecular recognition event. nih.govresearchgate.net Studies have shown that for some sulfonamides, binding is primarily enthalpy-driven, indicating strong, direct interactions with the protein target. nih.gov
In the context of enantiomers, which have identical physical properties in an achiral environment, separation and differential binding are driven by stereospecific interactions. The enantioseparation of chiral sulfonamides is often achieved using chiral stationary phases in chromatography (HPLC or SFC). nih.govnih.gov The differential interaction between each enantiomer and the chiral selector on the stationary phase leads to different retention times, allowing for their separation. nih.gov This process is thermodynamically driven by the small differences in the stability (ΔG) of the diastereomeric complexes formed between each enantiomer and the chiral selector. Similarly, once separated, enantiomers can exhibit different biological activities due to enantioselective affinity for their protein target, with one enantiomer fitting more perfectly into the chiral binding site, resulting in a more favorable ΔG of binding. nih.govnih.gov
Ligand-Protein Binding Interactions: General Principles in Sulfonamides
The sulfonamide moiety is a versatile pharmacophore capable of engaging in several key types of interactions within a protein's active site. nih.govchemrxiv.org Its prevalence in approved drugs is a testament to its favorable binding characteristics.
A primary binding feature of the sulfonamide group involves its two oxygen atoms. These atoms are potent hydrogen bond acceptors. chemrxiv.orgacs.org High-resolution co-crystal structures have revealed that these oxygens often form highly conserved CH···O=S interactions with protein residues. nih.govacs.org
In the case of metalloenzymes, the sulfonamide group can act as a potent metal-binding pharmacophore. For example, in carbonic anhydrases and metallo-β-lactamases, the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) in the active site. nih.gov This coordination is a powerful anchoring interaction that is central to the high affinity of many sulfonamide inhibitors for these enzymes.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the interactions between a ligand, such as N-Cyclohexyl-3-bromobenzenesulfonamide, and a target protein.
Molecular docking simulations can predict how N-Cyclohexyl-3-bromobenzenesulfonamide fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For instance, in studies involving benzimidazole–thiadiazole hybrids, docking analyses have been used to determine binding energies, with more negative values indicating a stronger interaction. nih.gov These simulations consider various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, to identify the most stable binding pose. nih.gov
The utility of molecular docking extends to identifying key amino acid residues within a protein's binding site that are crucial for ligand recognition and binding.
Carbonic Anhydrase IX (CA IX): Research on related sulfonamides has shown that these compounds can act as inhibitors of carbonic anhydrases. For example, a series of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides were synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including the tumor-associated CA IX. nih.gov Docking studies in such cases would reveal the specific interactions between the sulfonamide group and the zinc ion in the active site of CA IX, as well as interactions with surrounding amino acid residues.
Verona Integron-encoded Metallo-β-lactamase (VIM-2): In the context of antibiotic resistance, metallo-β-lactamases like VIM-2 are important targets. Screening of compound libraries has identified sulfonamide-containing molecules as potential inhibitors. nih.gov A molecular docking study of N-Cyclohexyl-3-bromobenzenesulfonamide against VIM-2 could elucidate its potential binding mode and identify key interactions with active site residues, which is crucial for designing more potent inhibitors.
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are vital for synaptic plasticity and are implicated in various neurological disorders. elifesciences.org Structural studies and molecular dynamics simulations of known channel blockers like memantine (B1676192) and ketamine have provided insights into their binding sites within the NMDA receptor ion channel. nih.gov Docking N-Cyclohexyl-3-bromobenzenesulfonamide into the NMDA receptor channel could help predict its potential as a channel blocker and identify the specific residues it might interact with.
While N-Cyclohexyl-3-bromobenzenesulfonamide itself is not chiral, the principles of stereoselectivity are important in drug design. Many biological targets are chiral, and thus interact differently with stereoisomers of a ligand. Computational methods can be employed to understand and predict these differences in binding. If a chiral center were introduced into N-Cyclohexyl-3-bromobenzenesulfonamide, molecular docking could be used to predict the preferred binding mode of each enantiomer, thereby explaining any observed stereoselectivity in its biological activity.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding reaction mechanisms and molecular properties. For N-Cyclohexyl-3-bromobenzenesulfonamide, DFT calculations can provide insights into its reactivity, stability, and spectroscopic properties. Such calculations have been used to model newly synthesized compounds to determine the structure with the lowest minimum energy and to perform molecular electrostatic potential (MEP) and HOMO-LUMO analyses. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. For a class of compounds including N-Cyclohexyl-3-bromobenzenesulfonamide, a QSAR study could be developed to predict the biological activity of new, unsynthesized analogs. This would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to build a predictive model.
Virtual Screening Approaches for Novel Ligand Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If N-Cyclohexyl-3-bromobenzenesulfonamide were identified as a hit compound with desirable activity, its structure could be used as a template in a virtual screen to find other, potentially more potent, ligands from large chemical databases. This approach has been successfully used to identify inhibitors for targets like VIM-2 from libraries of pharmacologically active compounds. nih.gov
Future Directions and Research Opportunities
Development of N-Cyclohexyl 3-bromobenzenesulfonamide (B181283) Derivatives with Enhanced Potency and Selectivity
The development of derivatives from a lead compound like N-Cyclohexyl 3-bromobenzenesulfonamide is a cornerstone of medicinal chemistry. The primary goals of such derivatization are to enhance biological activity (potency) and to minimize off-target effects (selectivity).
Strategies for Enhancing Potency and Selectivity:
Structural Modifications: Researchers can systematically modify the three main components of the this compound molecule: the cyclohexyl ring, the benzenesulfonamide (B165840) core, and the bromo substituent. For instance, introducing different functional groups on the cyclohexyl or phenyl rings can lead to derivatives with improved binding affinity to target proteins.
Isosteric Replacement: The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or other chemical groups to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced interactions with a biological target.
"Tail" Approach: This strategy involves appending various chemical "tails" to the core structure to interact with different regions of a target's active site. This has been successfully employed in designing potent and selective inhibitors of enzymes like carbonic anhydrases. rsc.org
Table 1: Potential Modifications of this compound for Enhanced Potency and Selectivity
| Molecular Component | Potential Modifications | Rationale |
|---|---|---|
| Cyclohexyl Ring | Introduction of hydroxyl, amino, or carboxyl groups | To form additional hydrogen bonds with the target protein. |
| Benzenesulfonamide Core | Altering the substitution pattern on the benzene (B151609) ring | To optimize binding orientation and electronic interactions. |
Exploration of Novel Therapeutic Applications for Sulfonamide Scaffolds
The sulfonamide scaffold is a privileged structure in drug discovery, with approved drugs spanning a wide range of therapeutic areas. mdpi.com Future research will undoubtedly explore new applications for sulfonamide-based compounds, including derivatives of this compound.
Emerging Therapeutic Areas:
Anticancer Agents: Many sulfonamide derivatives have shown significant potential as anticancer agents by targeting key proteins involved in tumor growth and survival, such as carbonic anhydrase IX and Dickkopf-1 (Dkk1). nih.gov The development of this compound analogs could lead to novel therapeutics for various cancers.
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Sulfonamides have a long history as antibacterial agents, and novel derivatives are being investigated for their efficacy against resistant strains. rsc.org
Antiviral Inhibitors: Recent research has highlighted the potential of benzenesulfonamide-containing compounds as inhibitors of viral targets, such as the HIV-1 capsid protein. nih.gov This opens up possibilities for developing this compound-based antiviral therapies.
Enzyme Inhibition: The sulfonamide group is a key pharmacophore for inhibiting various enzymes. Research has shown that benzenesulfonamide derivatives can be potent and selective inhibitors of enzymes like α-glucosidase, which is relevant for the treatment of diabetes.
Integration of Advanced Synthetic Methods for Sustainable Production
The chemical synthesis of pharmaceuticals is often associated with the use of harsh reagents and the generation of significant waste. Future research will focus on developing more sustainable and environmentally friendly methods for producing this compound and its derivatives.
Green Chemistry Approaches:
Water-Based Synthesis: Traditional methods for sulfonamide synthesis often use toxic organic solvents. The development of synthetic routes that utilize water as the solvent represents a significant step towards greener chemistry. rsc.org
Mild Reaction Conditions: Researchers are exploring the use of milder reagents and reaction conditions to reduce the energy consumption and environmental impact of chemical synthesis. nsf.gov
Catalytic Methods: The use of catalysts can improve reaction efficiency and reduce waste. Future synthetic strategies will likely incorporate novel catalytic systems for the preparation of sulfonamides.
Table 2: Comparison of Traditional vs. Green Synthesis of Sulfonamides
| Synthesis Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane, Pyridine | Water |
| Reagents | Stoichiometric amounts of strong bases | Catalytic amounts of milder bases |
| Energy Consumption | Often requires high temperatures | Can often be performed at or near room temperature |
Application of Advanced Computational Techniques for Drug Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These techniques can significantly accelerate the design and optimization of new drug candidates, including derivatives of this compound.
In Silico Drug Design:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of this compound derivatives to identify those with the highest predicted binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a drug-target complex over time, helping to assess the stability of the interaction. worldscientific.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the potency of new, unsynthesized derivatives. nih.gov
The integration of these computational methods allows for a more rational and efficient approach to drug design, reducing the time and cost associated with bringing new therapies to the clinic. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Cyclohexyl 3-bromobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 3-bromobenzenesulfonyl chloride with cyclohexylamine under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
- Validation : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Melting Point : Perform differential scanning calorimetry (DSC) or capillary melting point analysis.
- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol, water) .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify decomposition pathways .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Respiratory Protection : For powder handling, use NIOSH-approved N95 respirators or equivalent .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
- Molecular Docking : Screen against target enzymes (e.g., carbonic anhydrase) to hypothesize inhibitory activity, leveraging sulfonamide’s known affinity .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What experimental strategies can resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition IC) to establish potency thresholds and compare with literature.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from metabolic byproducts .
- Structural Analog Comparison : Synthesize and test analogs (e.g., replacing bromine with chlorine) to isolate substituent effects .
Q. How can palladium-catalyzed coupling reactions be applied to functionalize this compound?
- Methodological Answer :
- Buchwald-Hartwig Amination : Couple aryl bromides with amines using Pd(OAc)/XPhos catalyst system. Optimize ligand-to-metal ratio for cross-coupling efficiency .
- Suzuki-Miyaura Reaction : Replace bromine with boronate esters (e.g., via Miyaura borylation) to enable C-C bond formation .
- Mechanistic Analysis : Use kinetic isotope effects (KIE) and DFT to elucidate whether oxidative addition or transmetalation is rate-limiting .
Q. What are the challenges in characterizing the solid-state structure of this compound, and how can they be overcome?
- Methodological Answer :
- Crystallization : Screen solvents (e.g., methanol/water) under slow evaporation to obtain single crystals.
- X-ray Diffraction (XRD) : Resolve disorder in the cyclohexyl group using SHELXL refinement. Compare with analogous structures (e.g., N-Cyclohexyl-3-fluorobenzamide ).
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
